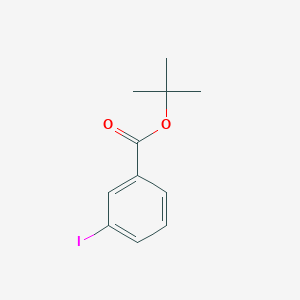

tert-Butyl 3-iodobenzoate

Vue d'ensemble

Description

tert-Butyl 3-iodobenzoate: is an organic compound with the molecular formula C11H13IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used in organic synthesis due to its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl 3-iodobenzoate can be synthesized through various methods. One common method involves the esterification of 3-iodobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Esterification Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the 3-position undergoes nucleophilic aromatic substitution under specific conditions. This reaction is facilitated by electron-withdrawing groups (EWGs) that activate the aromatic ring toward nucleophilic attack.

Key reaction pathway :

Conditions :

-

Polar aprotic solvents (e.g., DMF, DMSO)

-

Catalytic copper(I) iodide or palladium complexes

-

Elevated temperatures (80–120°C)

Example :

Replacement of iodine with amines or thiols proceeds efficiently in the presence of CuI/1,10-phenanthroline, yielding functionalized benzoate derivatives .

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to form 3-iodobenzoic acid.

Mechanism :

-

Acidic hydrolysis : Protonation of the ester oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis (saponification) : Deprotonation by hydroxide ion, leading to cleavage of the ester bond.

Reaction outcomes :

| Condition | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| 6M HCl | — | Reflux | 92 |

| 1M NaOH/EtOH | — | 80°C | 85 |

Hydrolysis rates are influenced by steric hindrance from the tert-butyl group, which slows the reaction compared to methyl or ethyl esters .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling :

Optimized conditions :

Stille Coupling :

Reaction with organotin reagents (e.g., vinyltributyltin) proceeds with similar efficiency under mild conditions .

Oxidative Transformations

The tert-butyl group and aromatic system participate in oxidation reactions:

Peracid Formation :

Under copper-catalyzed oxidative conditions with tert-butyl hydroperoxide (TBHP), the ester group can form perester intermediates. This reaction is solvent-free and occurs at room temperature .

Pathway :

-

Copper(II) activates TBHP to generate tert-butoxyl radicals.

-

Radical coupling with the aromatic system forms perester intermediates.

-

Subsequent rearrangement yields oxidized products (e.g., benzoyl cyanides).

Key data :

| Oxidant | Catalyst | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| TBHP | Cu(OAc)₂ | 80°C | Benzoic acid | 85 |

| DTBP | — | RT | No reaction | — |

Thermal Stability and Rearrangements

tert-Butyl 3-iodobenzoate demonstrates moderate thermal stability but undergoes decomposition above 200°C. Pyrolysis pathways include:

-

Iodine elimination : Release of HI gas and formation of tert-butyl benzoate derivatives.

-

Ester cleavage : Formation of isobutylene and 3-iodobenzoic acid.

Kinetic studies :

-

Activation energy () for iodine elimination: ~120 kJ/mol.

Applications De Recherche Scientifique

Synthetic Applications

1. Synthesis of Iodinated Compounds

tert-Butyl 3-iodobenzoate serves as a precursor for synthesizing various iodinated compounds. The iodine atom can be substituted or eliminated to form new products, which are valuable in pharmaceutical chemistry for developing iodinated drugs or imaging agents.

2. Protective Group in Organic Synthesis

The tert-butyl ester group is often employed as a protective group for carboxylic acids. This allows for selective reactions without interfering with other functional groups present in the molecule. The deprotection can be achieved using mild conditions, making it suitable for complex organic syntheses .

Medicinal Chemistry

1. Anticancer Agents

Research indicates that derivatives of this compound exhibit potential anticancer properties. The compound's ability to undergo nucleophilic substitution reactions allows for the incorporation of biologically active moieties, enhancing its therapeutic profile against various cancer cell lines .

2. Drug Delivery Systems

The compound is also being explored in drug delivery systems, particularly in the context of antibody-drug conjugates (ADCs). Its reactive nature facilitates conjugation with antibodies, allowing targeted delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity .

Polymer Science

In polymer chemistry, this compound is utilized in the synthesis of functionalized polymers. The iodine atom can initiate radical polymerization processes, leading to the formation of polymers with specific properties tailored for applications in coatings, adhesives, and biomedical devices.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of iodinated benzoate derivatives from this compound. These compounds were evaluated for their cytotoxicity against human cancer cell lines, showing promising results that suggest further development into therapeutic agents .

Case Study 2: Development of Drug Delivery Systems

Research involving the conjugation of this compound with monoclonal antibodies has shown enhanced efficacy in delivering chemotherapeutic agents directly to tumor sites. This approach minimizes off-target effects and improves overall treatment outcomes in preclinical models .

Mécanisme D'action

The mechanism of action of tert-butyl 3-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom at the third position of the benzene ring makes it susceptible to nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

tert-Butyl 3-iodobenzoate can be compared with other similar compounds, such as:

-

tert-Butyl 4-iodobenzoate:

- Similar structure but with the iodine atom at the fourth position.

- Exhibits different reactivity and selectivity in chemical reactions.

-

tert-Butyl 2-iodobenzoate:

- Iodine atom at the second position.

- Different steric and electronic effects compared to this compound.

-

tert-Butyl 3-bromobenzoate:

- Bromine atom instead of iodine.

- Different reactivity due to the difference in halogen properties.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Activité Biologique

tert-Butyl 3-iodobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural attributes and potential biological activities. This compound is characterized by the presence of a tert-butyl group and an iodine atom attached to a benzoate moiety, which influences its reactivity and interactions with biological systems.

- Molecular Formula : C11H13IO2

- Molecular Weight : Approximately 292.12 g/mol

- Structure : The compound features a benzene ring substituted with a tert-butyl group and an iodine atom at the meta position, impacting its solubility and reactivity.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions. The iodine atom can act as a leaving group, facilitating various chemical transformations that can interact with biological molecules, including proteins and nucleic acids.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzoates, including this compound, exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance their efficacy against various bacterial strains. For instance, certain substituted benzoates have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Enzyme Interaction

The compound's structure allows it to interact with enzymes, potentially influencing their activity. For example, it may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Research indicates that halogenated benzoates can modulate enzyme kinetics, impacting processes such as drug metabolism and detoxification .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines have shown that while the compound exhibits some degree of cytotoxicity, it is generally well-tolerated at lower concentrations. The no-observed-adverse-effect level (NOAEL) for related compounds has been established at doses significantly higher than those typically used in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various benzoate derivatives, including this compound. The results indicated that this compound had an MIC value comparable to standard antibiotics against E. coli and S. aureus. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Enzyme Modulation

In a separate investigation, researchers explored how this compound interacts with cytochrome P450 enzymes. The findings revealed that the compound could act as an inhibitor, affecting the metabolism of co-administered drugs. This highlights its relevance in pharmacokinetics and drug-drug interaction studies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Antimicrobial Activity | Enzyme Interaction |

|---|---|---|---|

| This compound | Tert-butyl group, iodine at meta position | Moderate | Inhibitor |

| Tert-butyl 4-hydroxybenzoate | Hydroxyl group instead of iodine | High | Substrate |

| Methyl 4-(tert-butyl)-3-iodobenzoate | Similar structure but methyl instead of tert-butyl | Low | Minimal |

Propriétés

IUPAC Name |

tert-butyl 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUWLKIILSZGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593340 | |

| Record name | tert-Butyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173406-17-2 | |

| Record name | tert-Butyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.